Cas no 727686-81-9 (4-(2,3,4-trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine)

4-(2,3,4-trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine structure
727686-81-9 structure
商品名:4-(2,3,4-trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
CAS番号:727686-81-9
MF:C18H19N5O3
メガワット:353.375163316727
CID:5094910

4-(2,3,4-trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine 化学的及び物理的性質

名前と識別子

    • 4-(2,3,4-trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
    • インチ: 1S/C18H19N5O3/c1-24-13-9-8-10(14(25-2)15(13)26-3)16-21-17(19)22-18-20-11-6-4-5-7-12(11)23(16)18/h4-9,16H,1-3H3,(H3,19,20,21,22)
    • InChIKey: BRFPKZILQHSRTP-UHFFFAOYSA-N
    • ほほえんだ: N12C3=CC=CC=C3N=C1NC(=NC2C1C=CC(=C(OC)C=1OC)OC)N

4-(2,3,4-trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB561603-1g
4-(2,3,4-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine; .
727686-81-9
1g
€317.00 2024-08-02
abcr
AB561603-500mg
4-(2,3,4-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine; .
727686-81-9
500mg
€269.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1397192-1g
4-(2,3,4-Trimethoxyphenyl)-1,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-2-amine
727686-81-9 98%
1g
¥3240.00 2024-05-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1397192-250mg
4-(2,3,4-Trimethoxyphenyl)-1,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-2-amine
727686-81-9 98%
250mg
¥1209.00 2024-05-01

4-(2,3,4-trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine 関連文献

4-(2,3,4-trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amineに関する追加情報

Comprehensive Analysis of 4-(2,3,4-trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine (CAS No. 727686-81-9)

The compound 4-(2,3,4-trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine (CAS No. 727686-81-9) is a heterocyclic organic molecule that has garnered significant attention in medicinal chemistry and pharmaceutical research. Its unique structure, combining a benzimidazole core with a triazine ring and a trimethoxyphenyl moiety, makes it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a kinase inhibitor, which aligns with the growing demand for targeted cancer therapies and precision medicine.

In recent years, the search for novel small-molecule inhibitors has intensified, driven by the need for more effective treatments with fewer side effects. The 4-(2,3,4-trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine structure exhibits notable binding affinity to specific protein kinases, a feature that has been explored in computational drug design and molecular docking studies. This aligns with the current trend of leveraging AI-driven drug discovery to accelerate the identification of potential drug candidates.

The trimethoxyphenyl group in this compound is of particular interest due to its prevalence in bioactive molecules. This moiety is often associated with enhanced pharmacokinetic properties, such as improved solubility and membrane permeability. Such characteristics are critical in modern drug development, where ADME (Absorption, Distribution, Metabolism, and Excretion) optimization is a key focus area. The integration of this group into the triazino-benzimidazole scaffold further enhances the compound's potential as a lead structure in drug discovery programs.

Another area of exploration for CAS No. 727686-81-9 is its potential application in neurodegenerative diseases. The benzimidazole core is known to interact with various neurological targets, and recent studies have investigated its role in modulating pathways implicated in Alzheimer's and Parkinson's diseases. This is particularly relevant given the increasing global prevalence of neurodegenerative conditions and the urgent need for innovative therapeutics.

From a synthetic chemistry perspective, the preparation of 4-(2,3,4-trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine presents interesting challenges and opportunities. The convergence of multiple heterocyclic systems requires sophisticated synthetic strategies, which has led to the development of novel multi-component reactions and cascade transformations. These methodologies not only facilitate the synthesis of this specific compound but also contribute to the broader toolbox of synthetic organic chemistry.

The compound's potential extends beyond therapeutic applications. Its unique structural features make it an interesting candidate for materials science applications, particularly in the development of organic semiconductors and photovoltaic materials. The conjugated system present in the triazino-benzimidazole core suggests possible utility in organic electronics, an area that has seen exponential growth in recent years.

Quality control and analytical characterization of CAS No. 727686-81-9 present specific challenges due to its complex structure. Advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and multidimensional NMR spectroscopy are typically employed to ensure compound purity and structural verification. These aspects are crucial for researchers working with this compound, particularly in preclinical development stages.

In the context of intellectual property, 4-(2,3,4-trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine represents an interesting case study in patent strategy for novel chemical entities. The compound's structural novelty and potential therapeutic applications make it a valuable asset in pharmaceutical portfolios, highlighting the importance of structure-activity relationship (SAR) studies in modern drug discovery.

Environmental and safety considerations for this compound follow standard protocols for handling organic compounds of intermediate complexity. While not classified as hazardous, proper laboratory practices should be maintained when working with CAS No. 727686-81-9, including the use of appropriate personal protective equipment and ventilation systems.

The future research directions for this compound are likely to focus on expanding its therapeutic potential through structure-activity optimization and exploring combination therapies. With the increasing emphasis on polypharmacology approaches in drug discovery, the multiple pharmacophores present in 4-(2,3,4-trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine make it an attractive candidate for multitarget drug development strategies.

In conclusion, 4-(2,3,4-trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine (CAS No. 727686-81-9) represents a fascinating example of modern medicinal chemistry with potential applications spanning multiple therapeutic areas and material sciences. Its continued study will likely yield valuable insights into heterocyclic chemistry and contribute to the development of novel therapeutic agents.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:727686-81-9)4-(2,3,4-trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
A1229414
清らかである:99%/99%
はかる:500mg/1g
価格 ($):159/188